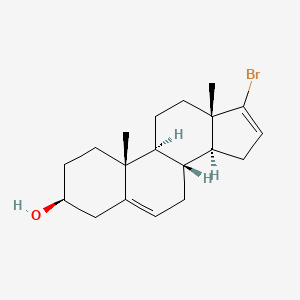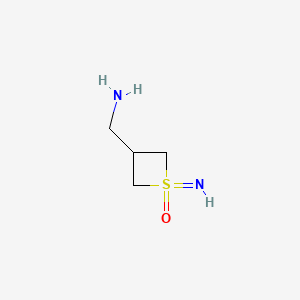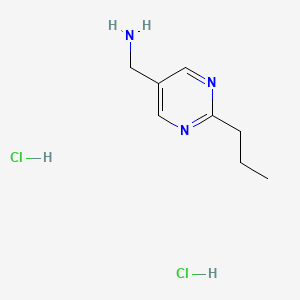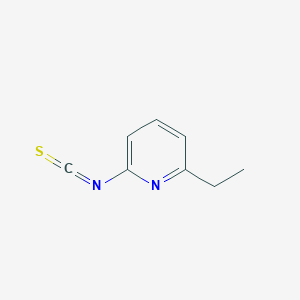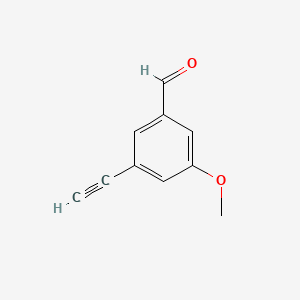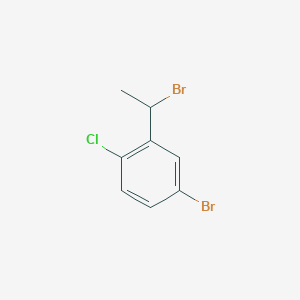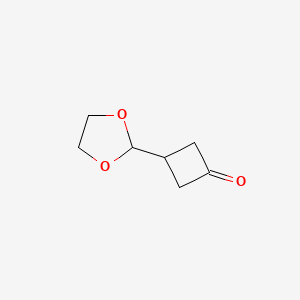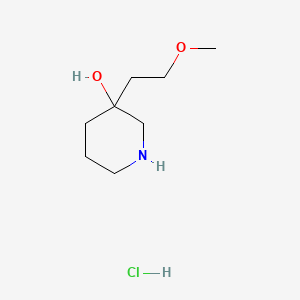![molecular formula C7H13NO2 B15296514 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a compound that belongs to the class of bicyclic amines. These compounds are characterized by their rigid, conformationally-restricted structures, which make them valuable in various fields, including medicinal chemistry and materials science. The unique structure of this compound offers potential for diverse applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction typically involves the use of a mercury lamp and specific glassware, making it technically challenging but effective for producing the desired compound .
Chemical Reactions Analysis
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in formal (3+2) cycloaddition reactions with bicyclobutanes to yield azabicyclo[2.1.1]hexanes . In contrast, reactions with N-alkylimines can lead to the formation of cyclobutenyl methanamine products through an addition/elimination sequence . Common reagents used in these reactions include Lewis acids, which facilitate the cycloaddition process .
Scientific Research Applications
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of bioactive compounds . Its rigid structure and conformational restriction make it an excellent candidate for drug development, as it can improve the solubility, lipophilicity, and metabolic stability of drug molecules . In biology, the compound’s unique structure allows for the exploration of new chemical spaces and the development of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through cycloaddition reactions. The compound’s rigid structure allows it to form stable complexes with various molecular targets, enhancing its efficacy in chemical and biological applications . The pathways involved in these reactions often include the formation of carbocation intermediates, which facilitate nucleophilic attack or elimination processes .
Comparison with Similar Compounds
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be compared to other similar compounds, such as azabicyclo[2.1.1]hexanes and cyclobutenyl methanamines . These compounds share similar structural features but differ in their reactivity and applications. For example, azabicyclo[2.1.1]hexanes are often used in medicinal chemistry due to their bioisosteric properties, while cyclobutenyl methanamines are valuable for their synthetic versatility . The unique combination of stability, reactivity, and conformational restriction makes this compound a distinct and valuable compound in various scientific fields .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C7H13NO2/c1-9-5-7-2-6(8,3-7)4-10-7/h2-5,8H2,1H3 |
InChI Key |
WZQRBLBOKUHURS-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
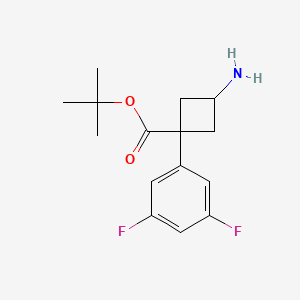
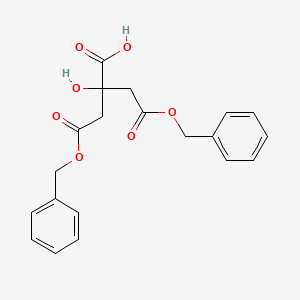
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
